molecular formula C7H16ClNO B3224375 4-Amino-1-methylcyclohexanol hydrochloride CAS No. 1229186-69-9

4-Amino-1-methylcyclohexanol hydrochloride

Cat. No. B3224375
CAS RN: 1229186-69-9
M. Wt: 165.66 g/mol
InChI Key: NRQLVPXXOPNALR-UHFFFAOYSA-N
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Description

4-Amino-1-methylcyclohexanol hydrochloride is a chemical compound with the CAS Number: 1229186-69-9 . It has a molecular weight of 165.66 and its IUPAC name is 4-amino-1-methylcyclohexanol hydrochloride . It appears as a white solid .


Molecular Structure Analysis

The InChI code for 4-Amino-1-methylcyclohexanol hydrochloride is 1S/C7H15NO.ClH/c1-7(9)4-2-6(8)3-5-7;/h6,9H,2-5,8H2,1H3;1H . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure, it’s recommended to use software that can interpret InChI codes or refer to databases that provide molecular structure visualizations.


Physical And Chemical Properties Analysis

4-Amino-1-methylcyclohexanol hydrochloride is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Analgesic and Narcotic Antagonist Activity

4-Amino-1-methylcyclohexanol hydrochloride and its derivatives have been synthesized for potential use in pain relief. These compounds exhibit significant analgesic activity and some also display narcotic antagonist properties. This makes them useful in modifying the cardiovascular, respiratory, and behavioral depression typically caused by other analgesics (Blackstone & Bowman, 1999).

2. Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial precursor in the synthesis of other pharmaceutical intermediates. Its transformation involves a two-step process starting from p-aminophenol, leading to the production of trans-4-(N-acetylamido)cyclohexanol, a valuable intermediate in pharmaceutical synthesis (Li Jia-jun, 2012).

3. Anticonvulsant Properties

Research on derivatives of 4-Amino-1-methylcyclohexanol hydrochloride has identified several compounds with potent anticonvulsant properties. These compounds were evaluated using models like the amygdala kindling model, contributing to the understanding of antielectroshock seizure mechanisms (Scott et al., 1993).

4. Structural Characterization in Chemical Synthesis

The compound's structure, particularly in its trans isomer form, has been characterized in various chemical synthesis processes. X-ray structural analysis provided insights into its molecular configuration, aiding in the development of related chemical substances (Hoffman et al., 2009).

5. Role in Anti-Inflammatory Medications

The compound has also been studied as a precursor for developing medications with anti-inflammatory activity. These studies have included the synthesis and biological evaluation of its major metabolites, showing promising results in tests against various inflammatory conditions (Johnston et al., 1975).

Safety and Hazards

The safety information available indicates that 4-Amino-1-methylcyclohexanol hydrochloride is a compound that requires careful handling. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It’s also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-amino-1-methylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)4-2-6(8)3-5-7;/h6,9H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQLVPXXOPNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylcyclohexanol hydrochloride

CAS RN

1229186-69-9
Record name 4-amino-1-methylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4M Hydrochloric acid in dioxan (20 ml, 80 mmol) was added to a solution of the less polar diastereoisomer of tert-butyl 4-hydroxy-4-methylcyclohexylcarbamate (610 mg, 2.66 mmol) in dioxan (5 ml). The mixture was stirred for 3 h then the solvent was removed under reduced pressure and the residue dried in vacuo to afford a single diastereoisomer of 4-amino-1-methylcyclohexanol hydrochloride (625 mg) as a gum.
Quantity
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610 mg
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5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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